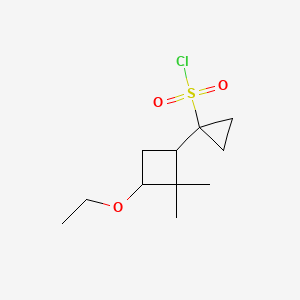
1-(2-Fluoro-4-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-nitrobenzyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-fluoro-4-nitrobenzyl group. Piperazine derivatives are known for their wide range of biological activities and are often used as scaffolds in drug design. The presence of the fluoro and nitro groups on the benzyl ring can significantly influence the compound’s reactivity and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrobenzyl)piperazine typically involves the nucleophilic substitution reaction of 2-fluoro-4-nitrobenzyl chloride with piperazine. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve similar nucleophilic substitution reactions but are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoro-4-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed:
Reduction of Nitro Group: Formation of 1-(2-fluoro-4-aminobenzyl)piperazine.
Substitution of Fluoro Group: Formation of various substituted benzyl piperazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, including antiviral and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-fluoro-4-nitrobenzyl)piperazine is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating its biological activity .
Comparación Con Compuestos Similares
- 1-(2-Fluoro-4-nitrophenyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(2-Nitrobenzyl)piperazine
Comparison: 1-(2-Fluoro-4-nitrobenzyl)piperazine is unique due to the presence of both fluoro and nitro groups on the benzyl ring. This combination can significantly influence its chemical reactivity and biological properties compared to other piperazine derivatives that may only have one of these substituents .
Propiedades
Fórmula molecular |
C11H15FN2O |
|---|---|
Peso molecular |
210.25 g/mol |
Nombre IUPAC |
3-fluoro-4-(piperazin-1-ylmethyl)phenol |
InChI |
InChI=1S/C11H15FN2O/c12-11-7-10(15)2-1-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
Clave InChI |
PMHPPFUAPYBZRS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=C(C=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


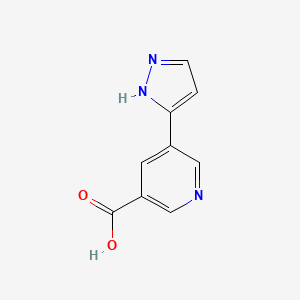
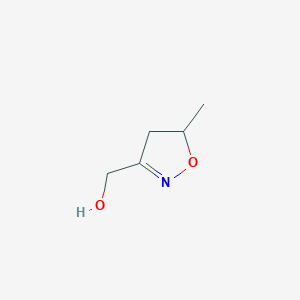
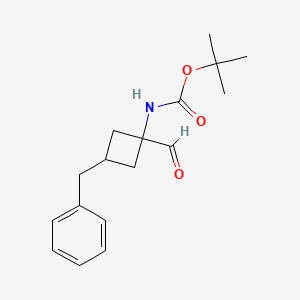

![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)
![[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine](/img/structure/B13563377.png)
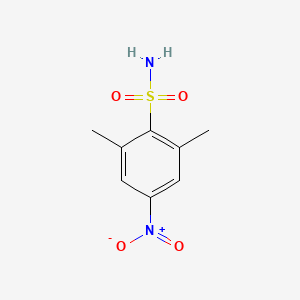
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
